Axl-IN-3 is synthesized through organic chemistry methods aimed at creating small-molecule inhibitors. It falls under the classification of small-molecule drugs designed to inhibit receptor tyrosine kinases. These compounds are crucial in drug discovery for cancer treatment due to their ability to interfere with signaling pathways that promote tumor growth and metastasis .
The synthesis of Axl-IN-3 involves several steps:
The synthesis process may also involve optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and minimize by-products.
The molecular structure of Axl-IN-3 can be characterized by its specific functional groups attached to the pyrimidine core. The compound typically exhibits a three-dimensional conformation that allows it to fit into the active site of the Axl kinase domain effectively.
Key structural features include:
Data from crystallographic studies may provide insights into the precise arrangement of atoms within the molecule, revealing how it interacts with the target receptor .
Axl-IN-3 can undergo several types of chemical reactions:
These reactions are critical for modifying Axl-IN-3 to improve its pharmacological properties or to create derivatives with enhanced activity against Axl.
The mechanism of action for Axl-IN-3 primarily involves:
Research indicates that effective inhibition can lead to reduced tumor growth in cancer models where Axl is overexpressed .
Axl-IN-3 exhibits various physical and chemical properties:
Analyses such as melting point determination, spectroscopic methods (NMR, IR), and mass spectrometry are employed to characterize these properties accurately .
Axl-IN-3 has significant applications in scientific research:
AXL signaling orchestrates multiple pro-tumorigenic processes that drive cancer initiation, progression, and dissemination. Key mechanisms include:
Cell Survival and Proliferation: Activated AXL stimulates PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, JAK/STAT, and NF-κB pathways [1] [5] [8]. This signaling network upregulates anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1, survivin) while suppressing pro-apoptotic factors (BAD, caspase-3) [5] [8]. Consequently, cancer cells gain enhanced survival capacity and proliferative advantage. In NSCLC models, siRNA-mediated AXL knockdown significantly reduces tumor cell proliferation in vitro and in xenografts by suppressing AKT and ERK activation [10].
Epithelial-to-Mesenchymal Transition (EMT) and Metastasis: AXL is a master regulator of EMT, a critical process in metastatic dissemination [2] [5] [8]. AXL signaling downregulates epithelial markers (E-cadherin) and upregulates mesenchymal markers (vimentin, N-cadherin, fibronectin) [6] [10]. This reprogramming enhances cell motility and invasiveness. Crucially, AXL directly increases expression of EMT transcription factors (Slug, Twist, Zeb1) [1] [8]. In metastatic ovarian cancer models, AXL expression is significantly higher in metastatic lesions than primary tumors, and genetic AXL inhibition prevents metastatic initiation by reducing invasion and matrix metalloproteinase (MMP) activity [2].
Therapeutic Resistance: AXL drives resistance to conventional chemotherapy, targeted therapies (e.g., EGFR TKIs), radiotherapy, and immunotherapy [5] [6] [8]. Mechanisms include:
Induction of an immunosuppressive tumor microenvironment (TME) via upregulation of PD-L1, secretion of immunosuppressive cytokines, and recruitment of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) [5] [6].In EGFR-mutant NSCLC with acquired erlotinib resistance, AXL overexpression and EMT activation are common; AXL inhibition restores drug sensitivity [6] [10].
Angiogenesis: AXL is expressed on endothelial cells and promotes vascular endothelial growth factor (VEGF)-independent angiogenesis, supporting tumor growth and metastatic niche formation [5] [6].
Table 1: AXL-Driven Oncogenic Processes Across Cancer Types
Cancer Type | Key AXL-Driven Processes | Clinical Correlation |
---|---|---|
Non-Small Cell Lung Cancer (NSCLC) | Proliferation (PI3K/AKT, ERK), EMT, Resistance to EGFR TKIs | Overexpression in 33-93% of tumors; poor prognosis [10] |
Ovarian Cancer | Metastasis initiation, Invasion, MMP activity | Primarily expressed in metastases and advanced-stage tumors [2] |
Pancreatic Ductal Adenocarcinoma (PDA) | EMT, Immune suppression, Chemoresistance (gemcitabine) | Active in ~70% of cases; adverse prognosis [4] [6] |
Breast Cancer (especially TNBC) | Metastasis, Stemness maintenance, Immune evasion | Higher in metastatic nodules; correlates with poor survival [1] [8] |
Acute Myeloid Leukemia (AML) | Survival, Proliferation, FLT3 inhibitor resistance | Overexpressed; targeted by gilteritinib (dual FLT3/AXL inhibitor) [1] [6] |
The compelling rationale for targeting AXL in cancer therapy stems from its multifaceted role in tumor progression and treatment failure:
Frequent Overexpression in Aggressive Malignancies: AXL is overexpressed across diverse solid tumors (lung, breast, ovarian, pancreatic, prostate, renal, melanoma) and hematological cancers (AML, CLL) [1] [5] [10]. Its expression often correlates with advanced disease stage, metastatic burden, and poor clinical outcomes [2] [10]. For instance, high AXL mRNA levels predict shorter disease-free survival in NSCLC patients [10].
Central Role in Therapy Resistance: AXL activation serves as a common escape mechanism following various anticancer treatments. It mediates:
Immunotherapy resistance: AXL signaling contributes to an immunosuppressive TME characterized by decreased MHC-I expression, increased PD-L1, and impaired T-cell infiltration, leading to resistance to immune checkpoint inhibitors (ICIs) [5] [6]. Pre-treatment AXL upregulation predicts innate resistance to anti-PD-1 therapy in melanoma [6].
Modulation of the Tumor Microenvironment (TME): Beyond tumor cells, AXL is expressed on stromal and immune cells within the TME. Tumor-associated macrophages (TAMs), dendritic cells, and MDSCs express AXL, which dampens their immunostimulatory functions and promotes immunosuppressive cytokine secretion [4] [5] [6]. AXL inhibition with agents like BGB324 reprograms the TME toward immune activation, enhancing the efficacy of immunotherapies and chemotherapies [4] [6].
The development of AXL-targeted therapies represents a significant advancement in precision oncology, aiming to disrupt oncogenic signaling and overcome therapeutic resistance. Several classes of inhibitors exist:
Type I Multi-Kinase Inhibitors: These ATP-competitive inhibitors (e.g., cabozantinib, bosutinib, foretinib) target AXL alongside VEGFR2, MET, and other kinases [7] [9]. While clinically approved for some indications (e.g., cabozantinib in renal cell carcinoma), their multi-target nature increases off-target toxicity risks and complicates the attribution of clinical effects specifically to AXL inhibition.
Selective Type II Inhibitors: Designed for enhanced specificity, these inhibitors bind the inactive DFG-out conformation of AXL's kinase domain. Bemcentinib (BGB324/R428) is the most clinically advanced selective AXL inhibitor, demonstrating promising activity in phase II trials for AML, NSCLC, melanoma, and triple-negative breast cancer (TNBC), particularly in combination with chemotherapy or ICIs [1] [6] [9]. It effectively blocks GAS6-induced AXL phosphorylation, reverses EMT, and enhances antitumor immunity [4] [6].
Axl-IN-3: A Potent and Selective Investigational Agent: Axl-IN-3 exemplifies the next generation of highly selective AXL inhibitors. Preclinical studies characterize it as a potent ATP-competitive inhibitor with high specificity for AXL over other TAM family members (TYRO3, MER) and broader kinomes [7]. Key features include:
Table 2: Select AXL Inhibitors in Clinical Development
Inhibitor | Type/Target Profile | Key Clinical Combinations | Development Phase (Selected Indications) |
---|---|---|---|
Bemcentinib (BGB324) | Selective AXL inhibitor | + Pembrolizumab (ICI) + Dabrafenib/Trametinib + Chemotherapy (docetaxel, gemcitabine/nab-paclitaxel) + Erlotinib | Phase II (NSCLC, AML, Melanoma, TNBC) [6] [9] |
Gilteritinib | Dual FLT3/AXL inhibitor | ± Chemotherapy (cytarabine) | Approved (Relapsed/Refractory AML) [1] [6] |
Sitravatinib | Multi-TKI (AXL, MER, VEGFR2, KIT, MET) | + Nivolumab (ICI) | Phase III (NSCLC) Phase II (Renal, Urothelial) [6] |
TP-0903 (Dubermatinib) | AXL, VEGFR2, other kinases | Monotherapy | Phase I (Solid tumors) [6] [7] |
Axl-IN-3 | Highly Selective AXL inhibitor | Preclinical: + Gemcitabine (Pancreatic) + Osimertinib (NSCLC) | Investigational Preclinical [4] [7] [10] |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6